molecular formula C36H54O5S B033285 [(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate CAS No. 70141-04-7

[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate

Cat. No.: B033285
CAS No.: 70141-04-7
M. Wt: 598.9 g/mol
InChI Key: BVDLGRHMKQKWRS-CJJDLHHTSA-N
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Description

[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C36H54O5S and its molecular weight is 598.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Liquid Crystal Dimers and Twist-bend Nematic Phase

Research on methylene-linked liquid crystal dimers, like 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, shows that these compounds exhibit two monotropic mesophases. The lower temperature phase is identified as a twist-bend nematic phase, demonstrating the unique transitional properties of methylene-linked odd-membered dimers due to their bent geometry, which leads to a negative bend elastic constant (Henderson & Imrie, 2011).

Environmental Presence of Novel Brominated Flame Retardants

The occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, and consumer goods, raises concerns about their environmental fate and toxicity. This critical review highlights the increasing application of NBFRs and the significant knowledge gaps in their monitoring and analytical methods, emphasizing the need for further research (Zuiderveen et al., 2020).

Acetaminophen Degradation by Advanced Oxidation Processes

A comprehensive review on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) collects, organizes, and summarizes state-of-the-art studies on ACT by-products, their biotoxicity, and proposed degradation pathways. The review also uses the Fukui function for predicting the most reactive sites in the ACT molecule, contributing to enhancing the degradation of ACT by AOP systems (Qutob et al., 2022).

Bioactive Marker: 4-Hydroxynonenal

4-Hydroxynonenal (HNE) is extensively studied for its biological activities and methods of identification in cells and tissues, highlighting its role as a reliable marker of oxidative stress and its potential in disease causation and growth modulation. This review emphasizes recent studies and the importance of HNE in connecting genomics and proteomics (Žarković, 2003).

Environmental and Biological Activity of Cyclopenta[c]Phenanthrenes

A review on the chemistry and biological activity of cyclopenta[c]phenanthrenes (CP[c]Phs) discusses their environmental occurrence, chemical synthesis methods, and their effects on living organisms, particularly fish. Despite their less potent nature in inducing CYP1A gene expression compared to known Ah-receptor agonists, CP[c]Ph compounds exhibit genotoxic properties and potential environmental hazards (Brzuzan et al., 2013).

Properties

IUPAC Name

[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54O5S/c1-25-10-13-29(14-11-25)42(37,38)40-23-7-8-26(2)31-16-17-32-30-15-12-27-24-28(41-34-9-5-6-22-39-34)18-20-35(27,3)33(30)19-21-36(31,32)4/h10-14,26,28,30-34H,5-9,15-24H2,1-4H3/t26-,28+,30+,31-,32+,33+,34?,35+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDLGRHMKQKWRS-CJJDLHHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)OC6CCCCO6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6CCCCO6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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